molecular formula C20H18FN3OS B12831839 Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-

Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-

Cat. No.: B12831839
M. Wt: 367.4 g/mol
InChI Key: YXPVZHLNSFULTG-UHFFFAOYSA-N
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Description

The compound Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- is a structurally complex molecule featuring a quinazolinyl core substituted with a 4-fluorophenyl group, a methyl group at position 7, and a thioether-linked acetamide moiety with a cyclopropyl substituent. The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains, while the 4-fluorophenyl moiety could improve binding affinity through electron-withdrawing effects .

Properties

Molecular Formula

C20H18FN3OS

Molecular Weight

367.4 g/mol

IUPAC Name

N-cyclopropyl-2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C20H18FN3OS/c1-12-2-9-16-17(10-12)23-19(13-3-5-14(21)6-4-13)24-20(16)26-11-18(25)22-15-7-8-15/h2-6,9-10,15H,7-8,11H2,1H3,(H,22,25)

InChI Key

YXPVZHLNSFULTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Thioether Formation: The thioether linkage is formed by reacting the quinazoline derivative with a suitable thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinazoline derivatives

    Substitution: Functionalized fluorophenyl derivatives

Scientific Research Applications

Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the thioether linkage may participate in covalent bonding with target proteins. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its quinazolinyl-thioacetamide backbone. Key comparisons include:

N-(3-Trifluoroacetyl-indol-7-yl) Acetamides (): These analogs feature a trifluoroacetyl group and fluorostyryl substituents. The 4-fluorophenyl group is shared with the target compound, suggesting common strategies to enhance lipophilicity and target engagement .

N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives (): These compounds include a quinoxaline moiety instead of quinazoline but share the acetamide-thioether linkage. The 4-chlorophenyl substituent in compound 4a () highlights the role of halogenated aryl groups in modulating activity, though fluorine’s smaller size may offer distinct steric advantages in the target compound .

N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (): This patented compound shares the acetamide backbone but uses a benzothiazole core.

Data Table: Key Comparative Properties

Compound Class Core Structure Key Substituents Synthesis Yield Assay Activity Reference
Target Compound Quinazoline 4-Fluorophenyl, cyclopropyl, thio ~70–90%* Inferred kinase/antiproliferative
N-(3-Trifluoroacetyl-indol-7-yl) Indole 4-Fluorostyryl, trifluoroacetyl 72–79% pLDH assay (antiparasitic)
Quinoxaline Acetamides Quinoxaline 4-Chlorophenyl, pyrimidinyl-thio 90.2% Antimicrobial
Benzothiazole Acetamides Benzothiazole 4-Chlorophenyl, ethoxy Patent-protected Unspecified

*Inferred from analogous syntheses.

Discussion of Divergences and Limitations

Biological Activity

Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- (CAS 606132-73-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group and a quinazoline moiety, which are known for their diverse biological activities. The presence of fluorine in the phenyl ring is significant as it often enhances the potency and selectivity of compounds in medicinal applications.

Overview

Research indicates that compounds containing cyclopropane structures exhibit notable antimicrobial properties. The introduction of various substituents can significantly influence their activity against different pathogens.

In Vitro Studies

A study evaluating derivatives of acetamide compounds found that several exhibited moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy:

CompoundTarget PathogenMIC (μg/mL)
F7Staphylococcus aureus128
F5Staphylococcus aureus32
F9Escherichia coli64

These results suggest that modifications to the acetamide structure can enhance antibacterial properties, particularly when halogen substitutions are present on the aromatic ring .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of halogens, such as fluorine, in specific positions on the phenyl ring can improve biological activity. For instance, the presence of a fluorine atom at the para position has been shown to increase potency significantly compared to other substituents .

Key Findings

  • Cyclopropane Derivatives : Compounds derived from cyclopropane exhibited enhanced antibacterial activity compared to their non-cyclopropane counterparts.
  • Piperazine Moiety : The inclusion of a piperazine moiety was found to favorably influence antibacterial activity against gram-positive bacteria.
  • Fluorine Substitution : Fluorinated derivatives often demonstrated superior potency due to increased lipophilicity and receptor binding affinity.

Study 1: Antifungal Activity

A recent study focused on the antifungal properties of acetamide derivatives, including N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-. The results indicated significant antifungal activity against Candida albicans, with some compounds achieving MIC values as low as 16 μg/mL. This highlights the potential for developing antifungal agents from this class of compounds .

Study 2: Enzyme Inhibition

Investigations into enzyme inhibition revealed that certain derivatives could act as potent inhibitors of α-l-fucosidases, which are critical in various biological processes. The compound's ability to occupy enzyme active sites suggests a mechanism for its biological effects .

Q & A

Q. What synthetic methodologies are recommended for optimizing the preparation of N-cyclopropyl acetamide derivatives with quinazolinyl-thio moieties?

  • Methodological Answer : The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, thiol-containing intermediates can react with halogenated quinazolinyl precursors under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal conditions (temperature, catalysts) to minimize trial-and-error approaches . Additionally, hydrazine hydrate or morpholine-mediated reactions, as seen in analogous acetamide syntheses, may enhance yield .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm cyclopropane ring integrity, fluorine substitution, and quinazolinyl-thio linkage.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystals are obtainable.
  • HPLC-PDA : To assess purity and detect byproducts. Reference MDL identifiers (e.g., MFCD01432260) from reliable databases like PubChem ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling improve the design of reaction pathways for this acetamide derivative?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) and transition-state analysis predict energetically favorable pathways, reducing experimental iterations. Tools like ICReDD’s integrated computational-experimental workflows enable virtual screening of solvents, catalysts, and temperatures. For instance, reaction path searches can identify intermediates in the cyclopropane-thiol coupling step, guiding experimental validation .

Q. What strategies resolve contradictions in biological activity data for thio-linked quinazolinyl acetamides?

  • Methodological Answer :
  • Systematic Replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate variables.
  • Meta-Analysis : Cross-reference data from multiple studies using platforms like PubChem to identify outliers or methodological discrepancies.
  • Mechanistic Profiling : Use molecular docking to correlate structural features (e.g., fluorophenyl orientation) with activity, resolving false positives/negatives .

Q. How do heterogeneous reaction conditions impact the scalability of this compound’s synthesis?

  • Methodological Answer : Heterogeneity in catalysts or solvent systems (e.g., polar vs. nonpolar solvents) affects reaction kinetics and purity. Advanced reactor designs (e.g., microfluidic systems) enhance mixing efficiency, while membrane separation technologies (e.g., nanofiltration) improve post-synthesis purification. Process simulations (Aspen Plus) model scalability challenges, such as heat transfer in large-scale cyclopropane reactions .

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